6-Iodo-3-propylquinazolin-4(3H)-one
Overview
Description
6-Iodo-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C11H11IN2O and its molecular weight is 314.12 g/mol. The purity is usually 95%.
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Biological Activity
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which confer distinct biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated pyrazole ring and an N-methylbutanamide chain, which contribute to its reactivity and biological properties. The molecular formula for 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide is C8H10BrN3O, indicating the presence of both halogen and nitrogen functionalities that are critical for its biological interactions.
The biological activity of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key cellular processes. The pyrazole moiety is known for its ability to modulate enzyme activity and influence signal transduction pathways, potentially leading to therapeutic effects in various diseases.
Antimicrobial Properties
Research indicates that 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, possibly through the modulation of kinase activity associated with tumor growth. The mechanism involves interference with signaling pathways crucial for cancer cell survival and proliferation .
Sigma Receptor Antagonism
Recent studies have highlighted the role of sigma receptors in pain modulation. Compounds similar to 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide have been identified as sigma-1 receptor antagonists, showing promise in alleviating neuropathic pain without the side effects associated with traditional opioids .
Study on Antimicrobial Activity
In a recent study, 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that positioned it as a promising candidate for further development into therapeutic agents targeting bacterial infections.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This table summarizes the antimicrobial efficacy observed during testing.
Study on Anticancer Properties
Another investigation focused on the compound's effect on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 12 |
A549 (lung cancer) | 18 |
These findings suggest that the compound could be developed into a novel anticancer therapy.
Properties
IUPAC Name |
6-iodo-3-propylquinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O/c1-2-5-14-7-13-10-4-3-8(12)6-9(10)11(14)15/h3-4,6-7H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJMJKNRIUBKSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C=C(C=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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